molecular formula C17H20N2O2 B5300775 N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide

N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide

Cat. No. B5300775
M. Wt: 284.35 g/mol
InChI Key: UPJFBDZLPQOPIB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide, also known as DPBA, is a chemical compound that has been widely studied for its biochemical and physiological effects. DPBA is a synthetic compound that belongs to the class of benzamides. It has been found to have potential applications in scientific research, particularly in the study of ion channels and receptors.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide is not fully understood. However, it has been proposed that this compound modulates ion channels and receptors by binding to specific sites on the channel or receptor protein. This binding can either enhance or inhibit the activity of the channel or receptor, depending on the specific protein and the site of binding.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and receptors, as discussed above. In addition, this compound has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anxiolytic effects in mice. These findings suggest that this compound may have potential applications in the treatment of pain, inflammation, and anxiety disorders.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using standard organic chemistry techniques. It is also relatively stable and has a long shelf life. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide. One direction is to further investigate its mechanism of action and the specific sites of binding on ion channels and receptors. This could lead to the development of more specific and effective drugs for the treatment of pain and other sensory disorders. Another direction is to investigate the safety and efficacy of this compound in humans, which could lead to the development of new treatments for pain, inflammation, and anxiety disorders. Finally, further research could be done to explore the potential applications of this compound in other areas of scientific research.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-phenoxybenzoic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran. After the reaction is complete, the product is purified using column chromatography or recrystallization.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide has been found to have potential applications in scientific research, particularly in the study of ion channels and receptors. It has been shown to modulate the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures. This compound has also been found to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. These findings suggest that this compound may have potential applications in the development of new treatments for pain and other sensory disorders.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19(2)12-11-18-17(20)14-7-6-10-16(13-14)21-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFBDZLPQOPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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